molecular formula C17H17NS B14618702 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole CAS No. 58995-90-7

2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole

Cat. No.: B14618702
CAS No.: 58995-90-7
M. Wt: 267.4 g/mol
InChI Key: VRIAJJTVATZGOI-UHFFFAOYSA-N
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Description

2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications. This compound features a sulfanyl group attached to a phenyl ring, which is further connected to an indole moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The sulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the sulfanyl group using thiol reagents under controlled conditions. The process requires careful optimization of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the indole ring or the sulfanyl group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole is unique due to its specific combination of the indole core and the sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58995-90-7

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1H-indole

InChI

InChI=1S/C17H17NS/c1-12(2)19-15-9-7-13(8-10-15)17-11-14-5-3-4-6-16(14)18-17/h3-12,18H,1-2H3

InChI Key

VRIAJJTVATZGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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